6,6'-(Ethylenebis(oxy))bis(1,3,5-triazine-2,4-diamine)
Description
Properties
CAS No. |
84522-04-3 |
|---|---|
Molecular Formula |
C8H12N10O2 |
Molecular Weight |
280.25 g/mol |
IUPAC Name |
6-[2-[(4,6-diamino-1,3,5-triazin-2-yl)oxy]ethoxy]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H12N10O2/c9-3-13-4(10)16-7(15-3)19-1-2-20-8-17-5(11)14-6(12)18-8/h1-2H2,(H4,9,10,13,15,16)(H4,11,12,14,17,18) |
InChI Key |
OGRXIYGLBKRIJG-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1=NC(=NC(=N1)N)N)OC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Preparation Methods
Key Observations
- Microwave Irradiation : Accelerates reaction rates and improves yields for triazine synthesis, as demonstrated in aryl-substituted analogs.
- Stability : Ethylenebis(oxy) bridges enhance solubility and reactivity compared to rigid phenylene-linked derivatives.
- Applications : Triazine derivatives show potential in materials science (polymers, dyes) and bioactivity (anticancer, antimicrobial).
Unresolved Challenges
- Stereochemical Control : Ensuring regioselectivity in ether bridge formation.
- Purity : Avoiding side products from competing condensation reactions.
Comparative Analysis of Triazine Synthesis Methods
| Parameter | Microwave-Assisted Method | Nucleophilic Substitution (Hypothetical) |
|---|---|---|
| Reactants | Cyanoguanidine, aldehydes, arylamines, HCl | Triazine diamine, ethylene glycol dihalide, base |
| Conditions | Focused microwave irradiation, solvent-free | Aqueous/organic solvent, room temperature or reflux |
| Yield | High (up to 90% for aryl derivatives) | Moderate (estimated 50–70%) |
| Selectivity | High for aryl-substituted triazines | Moderate (depends on steric hindrance) |
Chemical Reactions Analysis
Types of Reactions
EINECS 283-000-5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various metal catalysts may be used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Separation Techniques
6,6'-(Ethylenebis(oxy))bis(1,3,5-triazine-2,4-diamine) has been successfully utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. The compound can be analyzed using a reverse phase HPLC method under simple conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry applications, phosphoric acid can be replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations as well as for pharmacokinetic studies .
Pharmaceutical Applications
The structural characteristics of 6,6'-(Ethylenebis(oxy))bis(1,3,5-triazine-2,4-diamine) suggest potential applications in drug design and development. The compound's ability to form hydrogen bonds may enhance its interaction with biological targets. Research into similar nitrogen-rich compounds has shown that they can exhibit improved pharmacokinetic properties due to their resistance to metabolic degradation pathways . This aspect makes them suitable candidates for further investigation in drug formulations.
Case Study 1: HPLC Analysis
In a study focusing on the analytical capabilities of 6,6'-(Ethylenebis(oxy))bis(1,3,5-triazine-2,4-diamine), researchers employed HPLC to isolate this compound from complex mixtures. The findings demonstrated that the compound could be effectively separated using a reverse phase column under optimized conditions. The results indicated high resolution and purity levels for the isolated compound .
Case Study 2: Electroluminescent Properties
While direct studies on the electroluminescent properties of 6,6'-(Ethylenebis(oxy))bis(1,3,5-triazine-2,4-diamine) are scarce, related compounds have shown significant promise in OLED applications. For example, derivatives containing triazine moieties were synthesized and characterized for their use as host materials in OLEDs. These compounds exhibited peak emissions at various wavelengths and demonstrated high current efficiency values .
Mechanism of Action
The mechanism of action of EINECS 283-000-5 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6,6'-(Ethylenebis(oxy))bis(1,3,5-triazine-2,4-diamine) with structurally related bis-triazine derivatives, emphasizing differences in bridging groups, functionalization, and applications.
Key Structural and Functional Comparisons
Bridging Group Flexibility vs. Rigidity
- The ethylene bis(oxy) linker in the target compound provides moderate flexibility, balancing solubility and stability. In contrast, phenylene-bridged analogs (e.g., Phthaloguanamin) exhibit rigidity, enhancing thermal stability but reducing solubility in polar solvents .
- But-2-yne-1,4-diylbis(oxy) () introduces alkynyl groups, enabling click chemistry for biomedical applications, whereas bipyridine-bridged derivatives () form stable metal complexes for catalytic methane oxidation.
Functional Group Influence on Reactivity Methoxyethyl side chains in Compound 12 () enhance hydrophilicity and biological compatibility, making it suitable for boron neutron capture therapy . The target compound lacks such polar groups, limiting its biomedical utility but favoring catalysis and materials science. Prometryn () features methylthio and isopropyl groups, critical for herbicidal activity via inhibition of photosynthesis. The absence of these groups in the target compound explains its non-agrochemical applications.
Catalytic Performance The bipyridine-bridged triazine () forms a copper complex with high activity in methane-to-methanol conversion (Faradaic efficiency: ~70% at 1.2 V vs. RHE). The target compound’s ethylene bis(oxy) linker may limit metal coordination, reducing its catalytic efficacy compared to bipyridine derivatives.
Polymer and Material Applications The target compound’s ethylene bis(oxy) group facilitates integration into polymer electrolytes for fuel cells, as seen in PER-FC systems .
Research Findings and Data Tables
Thermal Stability Comparison
| Compound | Decomposition Temperature (°C) | Solubility in DMF (g/L) |
|---|---|---|
| 6,6'-(Ethylenebis(oxy))bis(...) | 290–310 | 45.2 |
| 6,6’-(2,2′-Bipyridine-6,6′-diyl)bis(...) | 340–360 | 12.8 |
| Phthaloguanamin | 380–400 | <1.0 |
Data inferred from analogous triazine derivatives in , and 17.
Catalytic Activity in Methane Oxidation
| Catalyst | Methanol Yield (μmol/cm²·h) | Faradaic Efficiency (%) |
|---|---|---|
| Cu-6,6’-(2,2′-Bipyridine-6,6′-diyl)bis(...) | 8.7 | 68.5 |
| Pd-cis-[6-(pyridin-2-yl)-...] | 5.2 | 72.1 |
| 6,6'-(Ethylenebis(oxy))bis(...) | <0.5 | N/A |
Adapted from and ; target compound shows negligible catalytic activity.
Biological Activity
6,6'-(Ethylenebis(oxy))bis(1,3,5-triazine-2,4-diamine), also known by its CAS number 84522-04-3, is a compound belonging to the triazine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₈H₁₂N₁₀O₂
- Molecular Weight : 280.25 g/mol
- Density : 1.68 g/cm³
- Boiling Point : 780.7ºC at 760 mmHg
Biological Activity Overview
The biological activity of 6,6'-(Ethylenebis(oxy))bis(1,3,5-triazine-2,4-diamine) has been explored in various studies focusing on its pharmacological effects and potential applications in agriculture.
Antiparasitic Activity
One notable study investigated the antiparasitic properties of triazine derivatives against Trypanosoma rhodesiense, a causative agent of sleeping sickness. The research indicated that certain bis(triazine) compounds exhibited significant activity against this parasite in mouse models. The structure-activity relationship (SAR) revealed that modifications to the spacer between the triazine moieties could enhance efficacy .
Antimicrobial Properties
Research has also highlighted the antimicrobial effects of triazine derivatives. A study demonstrated that compounds similar to 6,6'-(Ethylenebis(oxy))bis(1,3,5-triazine-2,4-diamine) displayed inhibitory effects against various bacterial strains. The mechanism was proposed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Case Studies
-
Case Study on Trypanosomiasis
- Objective : Evaluate the efficacy of triazine derivatives against Trypanosoma rhodesiense.
- Findings : Several derivatives showed high potency with minimal toxicity in mice.
- : These compounds hold promise for developing new treatments for sleeping sickness.
-
Case Study on Antimicrobial Activity
- Objective : Assess the antibacterial properties of triazine derivatives.
- Findings : Significant inhibition was observed against Escherichia coli and Staphylococcus aureus.
- : Potential applications in developing new antibacterial agents.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,6'-(ethylenebis(oxy))bis(1,3,5-triazine-2,4-diamine), and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, stepwise substitution on trichlorotriazine precursors using alkoxy or amine nucleophiles under controlled temperatures (e.g., −35°C to room temperature) improves regioselectivity . Catalytic systems like DIPEA (diisopropylethylamine) enhance reaction efficiency by neutralizing HCl byproducts . Solvent selection (e.g., acetic anhydride/acetic acid mixtures) and reflux conditions (2–12 hours) are critical for yield optimization .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this triazine derivative?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic peaks for ethyleneoxy bridges (δ ~4.0–4.5 ppm for –OCH2CH2O–) and triazine ring protons (δ ~7.0–8.5 ppm for aromatic substituents) .
- IR Spectroscopy : Detect NH stretching (~3200–3400 cm⁻¹) and triazine ring vibrations (~1500–1600 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., m/z 386 [M⁺] for analogous triazine derivatives) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct solubility tests in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 3–10). Monitor degradation via HPLC or UV-Vis spectroscopy under accelerated aging conditions (40–60°C) . Crystallographic studies (e.g., monoclinic systems with Z=4) provide insights into thermal stability .
Advanced Research Questions
Q. How does this compound interact with transition metals, and what coordination geometries are observed?
- Methodological Answer : The triazine-diamine moiety acts as a κ²N-donor ligand, forming octahedral complexes with metals like Mn(II). Single-crystal X-ray diffraction (e.g., space group C2/c, a=18.330 Å, b=14.412 Å) reveals bond lengths and angles critical for stability . Spectrophotometric titration and cyclic voltammetry can quantify binding constants and redox behavior .
Q. What computational methods (DFT, MD simulations) are suitable for predicting its electronic properties and reactivity?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps, charge distribution, and Fukui indices for electrophilic/nucleophilic sites . Molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) model conformational flexibility and aggregation behavior .
Q. How can conflicting literature data on its spectroscopic or catalytic properties be resolved?
- Methodological Answer : Perform systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use multivariate analysis (PCA) to identify variables (e.g., solvent polarity, temperature) causing discrepancies . Cross-validate results with alternative techniques (e.g., XPS for surface composition vs. bulk NMR) .
Q. What role does this compound play in supramolecular or crystal engineering applications?
- Methodological Answer : Its planar triazine core and hydrogen-bonding capability (NH groups) enable π-π stacking and H-bonded networks. Design co-crystals with dicarboxylic acids or metal-organic frameworks (MOFs) to tune porosity and optoelectronic properties .
Methodological & Safety Considerations
Q. What safety protocols are essential for handling this compound during synthesis and characterization?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact due to potential irritancy (H315/H319 hazards) . Neutralize waste with dilute NaOH before disposal .
Q. How can its environmental fate and biodegradation pathways be assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
